molecular formula C13H12N2O B11889974 3-Quinolinecarbonitrile, 4-hydroxy-8-(1-methylethyl)- CAS No. 61338-21-4

3-Quinolinecarbonitrile, 4-hydroxy-8-(1-methylethyl)-

Cat. No.: B11889974
CAS No.: 61338-21-4
M. Wt: 212.25 g/mol
InChI Key: HYGMZVLYPOOZQU-UHFFFAOYSA-N
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Description

3-Quinolinecarbonitrile, 4-hydroxy-8-(1-methylethyl)- is a chemical compound with the molecular formula C13H12N2O2. It is known for its unique structure, which includes a quinoline ring substituted with a hydroxy group and an isopropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarbonitrile, 4-hydroxy-8-(1-methylethyl)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, followed by functional group modifications to introduce the hydroxy and isopropyl groups. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

3-Quinolinecarbonitrile, 4-hydroxy-8-(1-methylethyl)- can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, specific solvents, and sometimes catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation of the hydroxy group yields a quinoline ketone, while reduction of the nitrile group produces a quinoline amine .

Scientific Research Applications

3-Quinolinecarbonitrile, 4-hydroxy-8-(1-methylethyl)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Quinolinecarbonitrile, 4-hydroxy-8-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-Quinolinecarbonitrile, 4-hydroxy-8-(1-methylethoxy)-
  • 3-Quinolinecarbonitrile, 4-hydroxy-8-(1-methylpropyl)-

Uniqueness

3-Quinolinecarbonitrile, 4-hydroxy-8-(1-methylethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

61338-21-4

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

4-oxo-8-propan-2-yl-1H-quinoline-3-carbonitrile

InChI

InChI=1S/C13H12N2O/c1-8(2)10-4-3-5-11-12(10)15-7-9(6-14)13(11)16/h3-5,7-8H,1-2H3,(H,15,16)

InChI Key

HYGMZVLYPOOZQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC2=C1NC=C(C2=O)C#N

Origin of Product

United States

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